2-bromo-4-methylbenzenesulfonyl chloride 2-bromo-4-methylbenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 89794-06-9
VCID: VC2368790
InChI: InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Molecular Formula: C7H6BrClO2S
Molecular Weight: 269.54 g/mol

2-bromo-4-methylbenzenesulfonyl chloride

CAS No.: 89794-06-9

Cat. No.: VC2368790

Molecular Formula: C7H6BrClO2S

Molecular Weight: 269.54 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-4-methylbenzenesulfonyl chloride - 89794-06-9

Specification

CAS No. 89794-06-9
Molecular Formula C7H6BrClO2S
Molecular Weight 269.54 g/mol
IUPAC Name 2-bromo-4-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6BrClO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3
Standard InChI Key NQXSKUPCOJGZQA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)Cl)Br

Introduction

Chemical Identity and Physical Properties

2-Bromo-4-methylbenzenesulfonyl chloride is an aryl sulfonyl chloride characterized by a bromine atom at the ortho position (position 2) and a methyl group at the para position (position 4) relative to the sulfonyl chloride functional group. Its structure combines the reactivity of the sulfonyl chloride group with the electronic effects of the bromine and methyl substituents.

Basic Physical and Chemical Properties

The compound exhibits distinct physical and chemical characteristics that are summarized in the following table:

PropertyValue/Description
Chemical FormulaC₇H₆BrClO₂S
Molecular Weight269.54 g/mol
Physical StateYellow solid
CAS Registry Number89794-06-9
IUPAC Name2-bromo-4-methylbenzene-1-sulfonyl chloride
Melting PointNot specified in available data
AppearanceYellow solid

The compound contains a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring that is substituted with bromine and methyl groups. This structural arrangement contributes to its reactivity and applications in synthetic organic chemistry .

Structural Characteristics

The molecule features a benzene ring with three key substituents:

  • A sulfonyl chloride group (-SO₂Cl) at position 1

  • A bromine atom at position 2 (ortho to the sulfonyl chloride)

  • A methyl group at position 4 (para to the sulfonyl chloride)

This substitution pattern creates a reactive compound with distinctive chemical behavior, particularly in nucleophilic substitution reactions involving the sulfonyl chloride group.

Synthesis Methods

The synthesis of 2-bromo-4-methylbenzenesulfonyl chloride has been documented in scientific literature and patents. The primary synthetic method involves diazotization followed by treatment with sulfur dioxide and cuprous chloride.

Standard Synthesis Procedure

The following synthesis procedure is derived from patent literature and represents a standard method for preparing 2-bromo-4-methylbenzenesulfonyl chloride:

  • Preparation of reaction liquid A:

    • Glacial acetic acid (300 mL) and cuprous chloride (13.9 g) are added to a reaction vessel

    • Sulfur dioxide gas is introduced at room temperature for 1 hour

    • The reaction mixture is cooled to 0°C

  • Preparation of reaction liquid B:

    • Compound I-1 (13.0 g, presumed to be 2-bromo-4-methylaniline) is added to another reactor

    • Glacial acetic acid (100 mL) and concentrated hydrochloric acid (12 mL) are added

    • The mixture is stirred and cooled to 0°C

    • Sodium nitrite (5.3 g) is added, and the mixture is stirred for 1 hour

  • Final reaction and isolation:

    • At 0°C, reaction liquid B is added to reaction liquid A

    • The mixed solution is stirred for 2 hours

    • The product is extracted with ethyl acetate

    • The combined organic layer is washed with water, dried over anhydrous sodium sulfate

    • After filtration and concentration, the product is purified by column chromatography

    • The final product is obtained as a yellow solid (13.3 g) with a yield of 70%

Reaction Conditions and Parameters

The synthesis involves several critical reaction conditions:

ParameterCondition
Temperature0°C for key reaction steps
ReactantsHydrochloric acid, sulfur dioxide, acetic acid, copper(I) chloride, sodium nitrite
Reaction TimeTotal approximately 3 hours (1 hour for diazotization, 2 hours for final reaction)
PurificationColumn chromatography
Yield70%

The reaction proceeds through a diazotization-sulfonation mechanism, which is common for the synthesis of aryl sulfonyl chlorides .

Chemical Reactivity and Applications

2-Bromo-4-methylbenzenesulfonyl chloride exhibits reactivity typical of sulfonyl chlorides, with the electron-withdrawing bromine and electron-donating methyl groups modifying its reactivity profile.

General Reactivity

The compound's primary reactivity centers on the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. Key reactions include:

  • Reaction with amines to form sulfonamides

  • Reaction with alcohols to form sulfonate esters

  • Reaction with water (hydrolysis) to form sulfonic acids

  • Participation in metal-catalyzed coupling reactions, utilizing the bromine substituent

The presence of the bromine atom at the ortho position provides opportunities for further functionalization through cross-coupling reactions, making this compound valuable in synthesis planning.

Comparison with Related Compounds

2-Bromo-4-methylbenzenesulfonyl chloride shares structural similarities with other aryl sulfonyl chlorides, particularly its positional isomer 4-bromo-2-methylbenzenesulfonyl chloride.

Comparison with 4-Bromo-2-methylbenzenesulfonyl chloride

The positional isomer 4-bromo-2-methylbenzenesulfonyl chloride (CAS: 139937-37-4) differs in the positioning of the bromine and methyl substituents:

Property2-Bromo-4-methylbenzenesulfonyl chloride4-Bromo-2-methylbenzenesulfonyl chloride
CAS Number89794-06-9139937-37-4
Bromine positionPosition 2 (ortho)Position 4 (para)
Methyl positionPosition 4 (para)Position 2 (ortho)
Physical appearanceYellow solidWhite crystals or powder
Melting pointNot specified in data59.0-68.0°C

While these compounds have the same molecular formula and weight, their different substitution patterns can lead to variations in reactivity and chemical behavior .

Structure-Activity Relationships

The positioning of substituents in aryl sulfonyl chlorides can significantly impact their:

  • Reactivity: The ortho-bromine in 2-bromo-4-methylbenzenesulfonyl chloride may create steric hindrance around the sulfonyl chloride group, potentially affecting its reactivity with nucleophiles.

  • Physical properties: The different arrangement of substituents can alter crystallinity, solubility, and melting point.

  • Biological activity: When incorporated into larger molecules, these positional isomers may exhibit different biological properties and interactions with target biomolecules.

These structure-activity relationships make the precise positioning of substituents an important consideration in the design and synthesis of compounds for specific applications.

Analytical Characterization

Analytical characterization of 2-bromo-4-methylbenzenesulfonyl chloride typically involves several spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Common spectroscopic methods for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the aromatic protons and the methyl group

    • ¹³C NMR would display the aromatic carbon signals, the methyl carbon, and the sulfonyl carbon

  • Infrared (IR) Spectroscopy:

    • Characteristic S=O stretching vibrations (typically around 1350-1150 cm⁻¹)

    • S-Cl stretching vibrations

  • Mass Spectrometry:

    • Molecular ion peak at m/z 269/271/273 (showing characteristic isotope pattern for Br and Cl)

    • Fragment ions corresponding to loss of Cl, SO₂, etc.

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